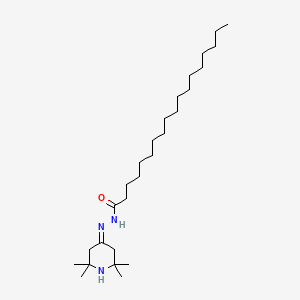

N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide, also known as Tinuvin 770, is a UV absorber that is widely used in many industrial applications. It is a relatively new compound that has gained popularity due to its high efficiency in absorbing UV radiation and its low toxicity.

Mécanisme D'action

N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 absorbs UV radiation through a process called photoabsorption. When exposed to UV radiation, the molecule undergoes a transition to a higher energy state, and the absorbed energy is dissipated as heat. This process prevents the UV radiation from interacting with the material that is being protected, thereby reducing the damage caused by UV radiation.

Biochemical and Physiological Effects:

N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 has low toxicity and is considered safe for use in many industrial applications. It is not known to have any significant biochemical or physiological effects on humans or other organisms.

Avantages Et Limitations Des Expériences En Laboratoire

N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 is a highly efficient UV absorber that can be used in a wide range of applications. It has a high absorption capacity and is relatively inexpensive. However, it has some limitations when used in lab experiments. It can interfere with some analytical techniques that rely on UV radiation, and it can also affect the performance of some UV-sensitive materials.

Orientations Futures

There are many potential future directions for research on N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of interest is the development of new applications for N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 in areas such as photovoltaics, optoelectronics, and biomedical engineering. Additionally, research on the environmental impact of N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 and other UV absorbers is needed to ensure that they do not have any negative effects on the environment.

Méthodes De Synthèse

The synthesis of N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 involves the reaction between 2,2,6,6-tetramethyl-4-piperidinol and octadecanoyl chloride in the presence of hydrazine hydrate. The reaction takes place at room temperature and the product is obtained by filtration and recrystallization. The yield of the product is high, and the purity can be improved by further purification techniques.

Applications De Recherche Scientifique

N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 is widely used in scientific research for its UV-absorbing properties. It has been used as a UV absorber in polymer matrices, coatings, and adhesives. It has also been used in the synthesis of nanoparticles and other advanced materials. N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 has been studied for its potential use in the prevention of skin cancer and other UV-related diseases. It has also been studied for its potential use in the preservation of cultural heritage objects that are sensitive to UV radiation.

Propriétés

IUPAC Name |

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]octadecanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53N3O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(31)29-28-24-22-26(2,3)30-27(4,5)23-24/h30H,6-23H2,1-5H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUIZXGZCCZPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NN=C1CC(NC(C1)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H53N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)octadecanehydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5219048.png)

![N-(cyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219056.png)

![3-phenoxy-N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5219059.png)

![ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5219062.png)

![N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B5219069.png)

![5-(2,5-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5219073.png)

![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5219089.png)

![3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5219108.png)

![2-(4-methoxyphenyl)-N-({1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5219113.png)

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5219138.png)

![3-(ethylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5219142.png)